

# Investigating the Selectivity Profile of a Novel VEGFR2 Inhibitor: A Technical Guide

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Compound of Interest		
Compound Name:	Vegfr2-IN-3	
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#### Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, is a transmembrane receptor tyrosine kinase that plays a pivotal role in both physiological and pathological processes, including tumor growth and metastasis.[1] Consequently, VEGFR2 has emerged as a critical target for anti-cancer drug development. This technical guide provides a comprehensive overview of the selectivity profile of a potent VEGFR2 inhibitor, herein exemplified by CHMFL-VEGFR2-002, a compound with demonstrated high selectivity. The following sections detail the inhibitory activity of this compound against a panel of kinases, outline the experimental methodologies used for its characterization, and visualize the pertinent signaling pathways and experimental workflows.

## **Data Presentation: Kinase Selectivity Profile**

The inhibitory activity of CHMFL-VEGFR2-002 was assessed against a panel of kinases to determine its selectivity. The half-maximal inhibitory concentration (IC50) and the half-maximal growth inhibitory concentration (GI50) values were determined and are summarized in the table below.



Kinase Target	IC50 (nM)	GI50 (nM)
VEGFR2	66	150
VEGFR1	>10000	>10000
VEGFR3	>10000	>10000
PDGFRα	-	620
PDGFRβ	-	618
c-Kit	>10000	>10000
FLT3	>10000	>10000
FGFR1	>10000	>10000
FGFR2	>10000	>10000
EGFR	>10000	>10000
Abl	>10000	>10000
Src	>10000	>10000
c-Met	>10000	>10000
RET	>10000	>10000
CSF1R	>10000	>10000

Data for CHMFL-VEGFR2-002 is used as a representative example.[1]

# Experimental Protocols Biochemical Kinase Assay (In Vitro)

Objective: To determine the in vitro inhibitory activity of the test compound against a panel of purified kinases.

### Methodology:

Reagents and Materials:



- Recombinant human kinase enzymes.
- Kinase-specific peptide substrate.
- Adenosine triphosphate (ATP), [y-33P]ATP.
- Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).
- Test compound (e.g., CHMFL-VEGFR2-002) serially diluted in DMSO.
- Filter plates (e.g., Millipore Multiscreen).
- Scintillation counter.

#### Procedure:

- The kinase reactions are initiated by mixing the test compound at various concentrations with the respective kinase and substrate in the kinase reaction buffer.
- The reaction is started by the addition of a mixture of unlabeled ATP and [y-33P]ATP.
- The reaction mixture is incubated at room temperature for a specified time (e.g., 2 hours).
- The reaction is stopped by the addition of phosphoric acid.
- The reaction mixture is transferred to a filter plate to capture the phosphorylated substrate.
- The filter plate is washed multiple times with phosphoric acid to remove unincorporated [y-33P]ATP.
- The radioactivity retained on the filter is measured using a scintillation counter.
- The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

## **Cellular Proliferation Assay (In Situ)**



Objective: To assess the inhibitory effect of the test compound on the proliferation of cells engineered to be dependent on the activity of a specific kinase.

#### Methodology:

#### Cell Lines and Culture:

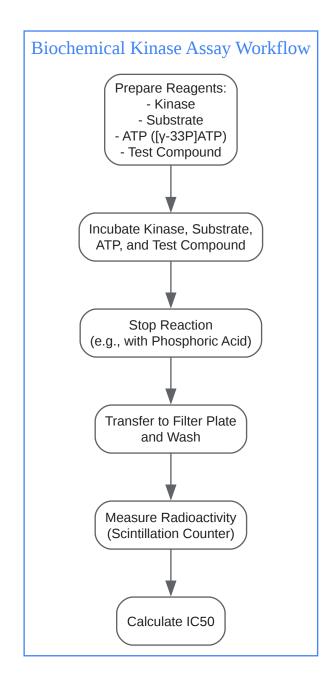
- Ba/F3 cells, a murine pro-B cell line, are engineered to express a constitutively active form
  of the target kinase (e.g., TEL-VEGFR2). These cells are dependent on the activity of this
  kinase for their proliferation and survival.
- Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

#### Procedure:

- Cells are seeded into 96-well plates at a predetermined density.
- The test compound is serially diluted and added to the cells.
- The plates are incubated for a specified period (e.g., 72 hours).
- Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo.
- For the MTT assay, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength.
- The GI50 values, the concentration of the compound that inhibits cell growth by 50%, are calculated from the dose-response curves.

## **Mandatory Visualizations**

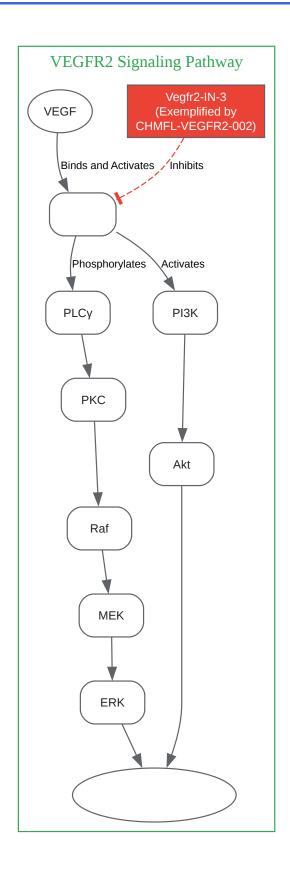




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Caption: Workflow for the in vitro biochemical kinase assay.





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Caption: Simplified VEGFR2 signaling pathway and the point of inhibition.



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### References

- 1. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent PMC [pmc.ncbi.nlm.nih.gov]
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